2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide (hereafter referred to as the target compound) is a pyridazinone derivative characterized by:
- A pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 3-methoxyphenyl group.
- An acetamide linker (-CH2-C(=O)-NH-) connecting the pyridazinone to a 4-isopropylphenyl (4-(propan-2-yl)phenyl) substituent.
Pyridazinones are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and receptor modulation .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15(2)16-7-9-18(10-8-16)23-21(26)14-25-22(27)12-11-20(24-25)17-5-4-6-19(13-17)28-3/h4-13,15H,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRXXTFFUYUFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the pyridazinone derivative with 4-(propan-2-yl)phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Hydroxylated Derivatives: Formed through oxidation reactions.
Alcohol Derivatives: Resulting from reduction reactions.
Functionalized Aromatic Compounds: Produced via substitution reactions.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyridazine derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated in vitro against several cancer cell lines, demonstrating significant cytotoxicity, particularly against breast cancer and glioblastoma cells .
COX-2 Inhibition
Pyridazine derivatives are recognized for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. The compound could serve as a lead for developing new COX-2 inhibitors, which are crucial in managing pain and inflammatory diseases. Molecular docking studies have suggested strong binding affinities to COX-2, indicating its potential as an anti-inflammatory agent .
Antioxidant Properties
The antioxidant activity of pyridazine derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. Preliminary studies suggest that the compound may exhibit antioxidant activity comparable to established antioxidants like ascorbic acid .
Synthesis and Characterization
The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyridazine ring through cyclization reactions.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Acetylation to yield the final product.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Efficacy
In a study evaluating various pyridazine derivatives, this compound exhibited an IC50 value significantly lower than that of traditional chemotherapeutics against MDA-MB-231 breast cancer cells, suggesting enhanced efficacy .
Case Study 2: COX-2 Inhibition Profile
A comparative study on several pyridazine derivatives showed that this compound demonstrated superior selectivity for COX-2 over COX-1, making it a candidate for further development as an anti-inflammatory drug .
Mechanism of Action
The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates the target compound against analogs with shared pyridazinone-acetamide frameworks, focusing on substituent variations, synthetic routes, and biological activities.
Structural and Physicochemical Comparisons
Table 1: Key Structural Features and Molecular Properties
*Molecular weight calculated based on formula C₂₀H₁₉N₃O₃.
Key Observations:
- Substituent Diversity: The pyridazinone C3 position often bears aryl or heteroaryl groups (e.g., 3-methoxyphenyl, 4-chlorophenyl), while the N-substituent varies widely, including cyanophenyl, benzyl, and antipyrine moieties.
- Lipophilicity: The target compound’s 4-isopropylphenyl group may enhance membrane permeability compared to polar substituents like cyanophenyl .
- Bioactivity Correlations: For example, compound 14q (R2 = 4-cyanophenyl) acts as a formyl peptide receptor agonist, suggesting that electron-withdrawing groups (e.g., -CN) may favor receptor binding .
Key Observations:
- Acetamide Coupling: A common strategy involves reacting pyridazinone-acetic acid derivatives with amines via acid chloride intermediates (e.g., using thionyl chloride/TEA) .
- Yield Variability: Antipyrine hybrids exhibit moderate yields (42–62%), while dichloropyridazinone analogs achieve higher yields (79%) .
- Scalability : One-pot syntheses (e.g., ) offer efficiency but require optimization for complex substituents .
Key Observations:
Biological Activity
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. Its unique structure and potential biological activities have made it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C22H23N3O3
- Molecular Weight : 375.44 g/mol
- CAS Number : 922862-07-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Modulation of Signaling Pathways : It has been suggested that this compound can modulate pathways related to inflammation, cell proliferation, and apoptosis, potentially providing therapeutic benefits in conditions characterized by excessive inflammation or cell growth.
Anti-inflammatory Activity
Research indicates that derivatives of pyridazinones exhibit significant anti-inflammatory properties. The compound has been shown to reduce inflammation in various preclinical models. For instance, studies have demonstrated its efficacy in reducing edema in animal models of inflammation, suggesting potential use in treating inflammatory diseases.
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity have indicated that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapeutics that minimize side effects.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in inflammatory markers in animal models treated with pyridazinone derivatives. |
| Study 2 | Showed neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases. |
| Study 3 | Reported selective cytotoxicity against several cancer cell lines with minimal effects on normal cells, indicating therapeutic potential in oncology. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
